molecular formula C11H12FNO2 B13176558 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13176558
M. Wt: 209.22 g/mol
InChI Key: KKKBFQBOXUJMSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the halogen-exchange reaction with 4-chlorobenzaldehyde to produce the fluorinated benzaldehyde . The azetidine ring can be introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

    Reduction: Formation of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to form stable interactions with target molecules. The azetidine ring provides additional structural stability and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the azetidine ring, which confer distinct reactivity and selectivity properties. This combination makes it a valuable compound for advanced chemical synthesis and research applications .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-3-8(5-14)2-9(12)4-10/h2-5,15H,6-7H2,1H3

InChI Key

KKKBFQBOXUJMSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CC(=CC(=C2)C=O)F)O

Origin of Product

United States

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